1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
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Overview
Description
1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry . The presence of both pyrrolidinone and pyrrolidine moieties in its structure makes it a compound of significant interest in various scientific fields.
Preparation Methods
The synthesis of 1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrolidinone derivatives with methylthio-substituted pyrrolidine under controlled conditions . Industrial production methods often employ catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
1-{2-[3-(methylsulfanyl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione can be compared with other pyrrolidinone derivatives, such as:
2-Pyrrolidinone, 1-methyl-: This compound shares a similar pyrrolidinone core but lacks the methylthio group, resulting in different biological activities.
Pyrrolidine-functionalized nucleoside analogs: These compounds have a pyrrolidine core and are used in antiviral and anticancer therapies.
The unique combination of pyrrolidinone and pyrrolidine moieties, along with the methylthio group, makes this compound a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
1-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17-8-4-5-12(6-8)11(16)7-13-9(14)2-3-10(13)15/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGSKCKTLKFOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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